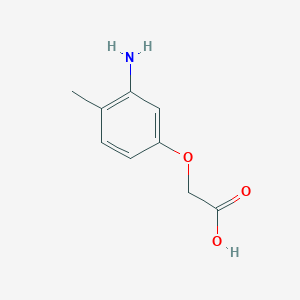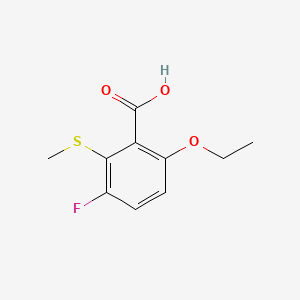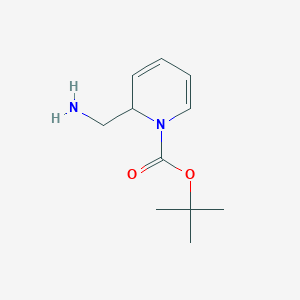![molecular formula C17H10ClF3N2O2 B14773244 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole moiety.
准备方法
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid typically involves multiple steps, starting with the preparation of the pyridine and indole intermediates. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction, often using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Indole Intermediate: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Intermediates: The pyridine and indole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
化学反应分析
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid has several scientific research applications:
作用机制
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
相似化合物的比较
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole: This compound lacks the acrylic acid moiety, which may result in different biological activities and chemical properties.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylmethanol: The presence of a hydroxyl group instead of an acrylic acid group can significantly alter the compound’s reactivity and solubility.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylamine: The amine group introduces different hydrogen bonding capabilities, potentially affecting the compound’s interactions with biological targets.
The uniqueness of this compound lies in its combination of the trifluoromethyl-pyridine and indole-acrylic acid moieties, which confer distinct chemical and biological properties .
属性
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-13-7-11(17(19,20)21)8-22-16(13)23-9-10(5-6-15(24)25)12-3-1-2-4-14(12)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPTZQXBTXUKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
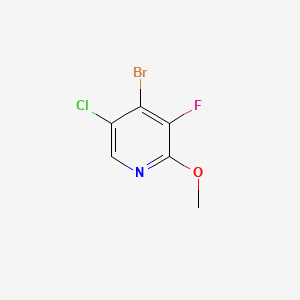
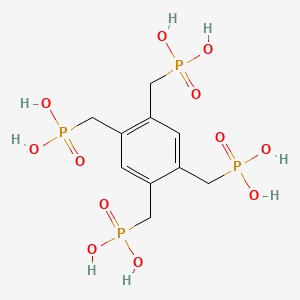
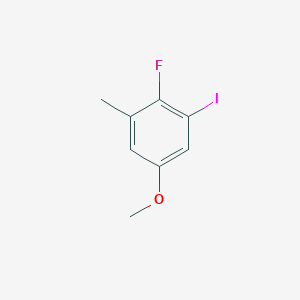
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)
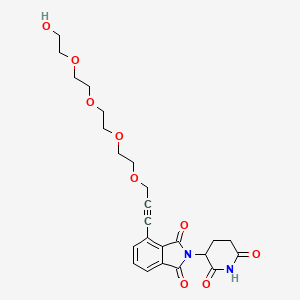
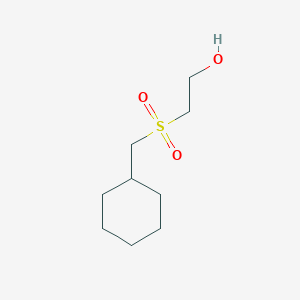
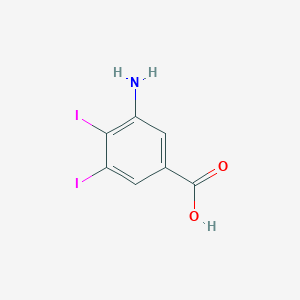
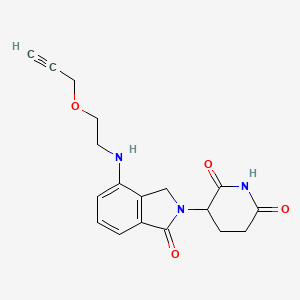
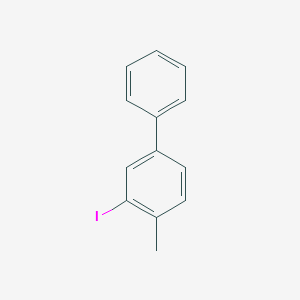
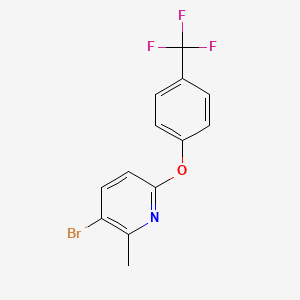
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
